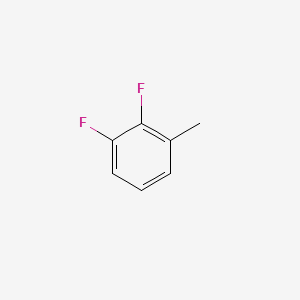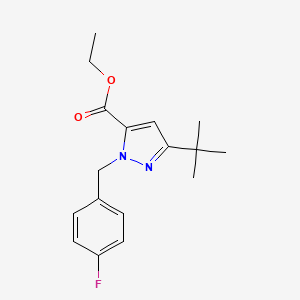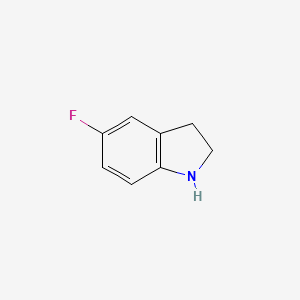![molecular formula C8H8N2O B1304814 咪唑并[1,2-a]吡啶-2-基甲醇 CAS No. 82090-52-6](/img/structure/B1304814.png)
咪唑并[1,2-a]吡啶-2-基甲醇
概述
描述
Imidazo[1,2-a]pyridin-2-ylmethanol is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have attracted significant interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through a novel, metal-free, three-component reaction. This method allows for the regiospecific construction of the imidazo[1,2-a]pyridine core by forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols . Another approach involves a palladium-catalyzed cascade reaction starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, which can lead to the formation of hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones .
Molecular Structure Analysis
The molecular structures of imidazo[1,2-a]pyridine derivatives have been established through single crystal X-ray diffraction studies. These studies confirm the regiospecificity of the synthesized compounds and provide detailed insights into their molecular conformations .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including C-H bond activation and CO insertion, as part of cascade processes to form complex hybrid structures . The versatility of these compounds is further demonstrated by their ability to react with different reagents under controlled conditions to yield a wide range of substituted derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of different substituents on the imidazo[1,2-a]pyridine core can significantly alter properties such as solubility, melting point, and reactivity. These properties are crucial for the potential application of these compounds in various domains, including drug development and materials science. Detailed characterization of these compounds is essential to understand their behavior in different environments and their suitability for specific applications .
科学研究应用
-
Antimicrobial Application
- Field : Pharmaceutical Chemistry
- Application Summary : Imidazo[1,2-a]pyridine derivatives have shown promising results in the search for new antibacterials .
- Method of Application : The compound was obtained by the interaction of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine .
- Results : The synthesized compounds showed moderate activity against S. aureus, E. coli, and B. subtilis. The MIC value results for 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione against P. aeruginosa was less than the value determined for the reference drug streptomycin .
-
Anticancer Application
- Field : Pharmaceutical Chemistry
- Application Summary : Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticancer activity .
- Method of Application : An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported .
- Results : The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell. Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, the synthesis of imidazo[1,2-a]pyridines from various substrates is an area of active research . The ecological impact of the methods and the mechanistic aspects are also areas of future research .
属性
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHYEIJSUUKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383760 | |
| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-2-ylmethanol | |
CAS RN |
82090-52-6 | |
| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)


![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)


![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)



